molecular formula C9H6BrN3OS B7537479 4-溴-N-(1,3,4-噻二唑-2-基)苯甲酰胺

4-溴-N-(1,3,4-噻二唑-2-基)苯甲酰胺

货号 B7537479
分子量: 284.13 g/mol
InChI 键: BBIMRUJHYYBGNN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and agriculture. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

科学研究应用

  1. 光动力疗法:用含有席夫碱的苯磺酰胺基取代的锌酞菁衍生物,与4-溴-N-(1,3,4-噻二唑-2-基)苯甲酰胺有关,作为光动力疗法中治疗癌症的光敏剂显示出有希望的特性 (Pişkin, Canpolat, & Öztürk, 2020).

  2. 抗癌评估:含有噻二唑骨架和苯甲酰胺基的席夫碱对各种人类癌细胞系表现出显着的体外抗癌活性 (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

  3. 抗肿瘤和抗氧化剂:2-氨基-1,3,4-噻二唑与各种化合物环化产生具有潜在抗肿瘤和抗氧化特性的衍生物 (Hamama, Gouda, Badr, & Zoorob, 2013).

  4. 荧光特性:含有噻二唑的N,O螯合氟硼苯甲酰胺配合物表现出优异的光物理性质,包括大的斯托克斯位移和固态荧光,这有利于各种应用 (Zhang, Zheng, Hua, Xin, Gao, & Li, 2017).

  5. 溶剂对酮/烯醇平衡的影响:溶剂极化率显着影响了1,3,4-噻二唑基团中生物活性分子的酮/烯醇平衡,显示出化学分析和合成的潜力 (Matwijczuk, Karcz, Walkowiak, Furso, Gładyszewska, Wybraniec, Niewiadomy, Karwasz, & Gagoś, 2017).

  6. 杀虫活性:用1,3,4-噻二唑部分合成的化合物显示出显着的杀虫活性,特别是对棉叶虫 (Mohamed, Ismail, Madkour, Aly, & Salem, 2020).

属性

IUPAC Name

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3OS/c10-7-3-1-6(2-4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIMRUJHYYBGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。